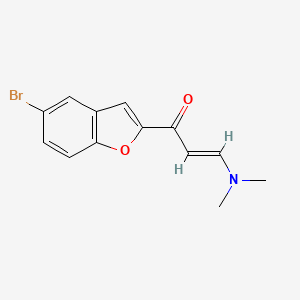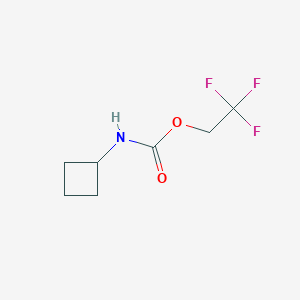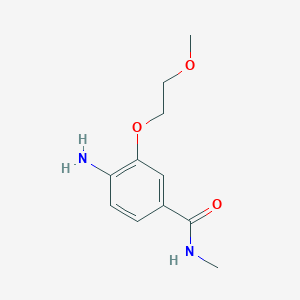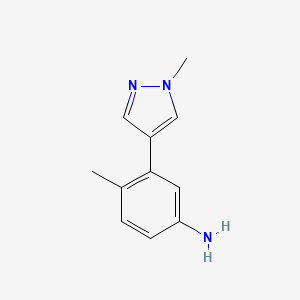
3-(5-(1-乙酰基哌啶-4-基)吡嗪-2-基)丙酸
描述
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, also known as 3-APPA, is an organic compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 3-APPA has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学研究应用
配位结构和发光特性
- 研究重点是镧系配合物的配位结构,使用双功能配体,包括 5-取代四唑羧酸盐配体。由于这些配合物在固态下室温下的配体中心发光,因此它们显示出在光学应用中的潜力 (Shen 等人,2016 年)。
吡唑基丙酸的合成和药理潜力
- 关于 4H-4-氧代-1-苯并吡喃-3-基和 1,3-二芳基吡唑-4-基丙酸的合成研究表明它们在治疗糖尿病、高脂血症、炎性疾病和动脉硬化方面的潜在用途 (Reddy 和 Rao,2006 年)。
结构表征和药学特性
- 3-[1-(3-吡哒嗪基)-5-苯基-1H-吡唑-3 基]丙酸的酰胺衍生物的合成显示出显着的镇痛活性,表明它们作为镇痛化合物的潜力 (Banoglu 等人,2007 年)。
- 一项关于 1,5-二芳基吡唑-3-丙酸合成的研究揭示了它们在抑制环氧合酶活性方面的潜力,表明它们在药物中的应用 (Ergün 等人,2010 年)。
在功能性聚合物改性中的应用
- 涉及通过与各种胺化合物的缩合反应改性聚乙烯醇/丙烯酸水凝胶的研究,包括 4-氨基-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮,由于增强的抗菌和抗真菌活性,显示出在医学应用中的潜力 (Aly 和 El-Mohdy,2015 年)。
抗菌和抗氧化活性
- 已经合成新型取代的 2-吡唑啉衍生物并评估了它们的抗菌和抗氧化活性。这些化合物,特别是那些含有卤素的化合物,由于嵌入和沟槽结合机制而表现出显着的 DNA 结合活性 (Kitawat 和 Singh,2014 年)。
属性
IUPAC Name |
3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBKLKSVDLFHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)


